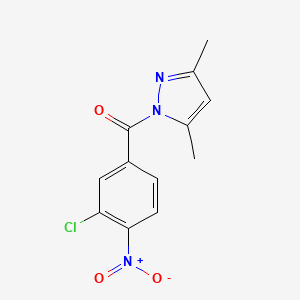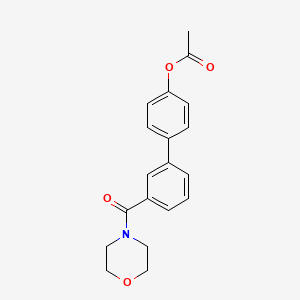
2,6-dichloro-N-3-pyridinylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichloro-N-3-pyridinylbenzenesulfonamide, also known as Dichlorvos, is a potent insecticide that has been widely used in agriculture and public health for over 50 years. Its chemical formula is C7H7Cl2NO2S, and it is a colorless to light brown liquid with a strong odor.
Wirkmechanismus
2,6-dichloro-N-3-pyridinylbenzenesulfonamide acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
In addition to its insecticidal properties, 2,6-dichloro-N-3-pyridinylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects on humans and animals. It has been found to cause oxidative stress, DNA damage, and disruption of the immune system. It has also been linked to the development of cancer and other chronic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dichloro-N-3-pyridinylbenzenesulfonamide has several advantages for use in laboratory experiments, including its high potency and broad spectrum of activity against a wide range of insect species. However, its toxicity and potential health risks make it difficult to handle and require strict safety precautions.
Zukünftige Richtungen
There are several areas of future research that could be explored with respect to 2,6-dichloro-N-3-pyridinylbenzenesulfonamide. These include the development of safer and more effective insecticides, the investigation of its potential therapeutic uses in the treatment of neurodegenerative diseases, and the study of its long-term effects on human health and the environment. Additionally, research could be focused on identifying alternative methods for controlling insect-borne diseases that do not rely on the use of chemical insecticides.
Synthesemethoden
The synthesis of 2,6-dichloro-N-3-pyridinylbenzenesulfonamide involves the reaction of 2,6-dichloro-4-nitroaniline with pyridine in the presence of sulfuric acid. The resulting product is then treated with sodium sulfite to yield 2,6-dichloro-N-3-pyridinylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2,6-dichloro-N-3-pyridinylbenzenesulfonamide has been extensively studied for its insecticidal properties and its potential use in controlling insect-borne diseases such as malaria, dengue fever, and Zika virus. It has also been investigated for its potential use as a therapeutic agent in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2,6-dichloro-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-9-4-1-5-10(13)11(9)18(16,17)15-8-3-2-6-14-7-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTNSXGAJQLXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-n-3-pyridinylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)
![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)

![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)



![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)



![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)